N-(2H-1,3-benzodioxol-5-yl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide N-(2H-1,3-benzodioxol-5-yl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1040651-02-2
VCID: VC11958593
InChI: InChI=1S/C24H21N3O4S2/c1-3-27-23(29)22-21(17(11-32-22)15-6-4-14(2)5-7-15)26-24(27)33-12-20(28)25-16-8-9-18-19(10-16)31-13-30-18/h4-11H,3,12-13H2,1-2H3,(H,25,28)
SMILES: CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC5=C(C=C4)OCO5
Molecular Formula: C24H21N3O4S2
Molecular Weight: 479.6 g/mol

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

CAS No.: 1040651-02-2

Cat. No.: VC11958593

Molecular Formula: C24H21N3O4S2

Molecular Weight: 479.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide - 1040651-02-2

Specification

CAS No. 1040651-02-2
Molecular Formula C24H21N3O4S2
Molecular Weight 479.6 g/mol
IUPAC Name N-(1,3-benzodioxol-5-yl)-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C24H21N3O4S2/c1-3-27-23(29)22-21(17(11-32-22)15-6-4-14(2)5-7-15)26-24(27)33-12-20(28)25-16-8-9-18-19(10-16)31-13-30-18/h4-11H,3,12-13H2,1-2H3,(H,25,28)
Standard InChI Key DYXITINXUWBTTI-UHFFFAOYSA-N
SMILES CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC5=C(C=C4)OCO5
Canonical SMILES CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC5=C(C=C4)OCO5

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure integrates three distinct subunits:

  • Thieno[3,2-d]pyrimidin-4-one core: A bicyclic system combining thiophene and pyrimidine rings, with a ketone at position 4. This scaffold is known for its role in kinase inhibition and anticancer activity.

  • Benzodioxol-5-yl group: A methylenedioxy-substituted benzene ring, commonly associated with neurotransmitter modulation and CNS activity.

  • Sulfanylacetamide linker: A thioether bridge connecting the thienopyrimidinone core to the benzodioxole moiety, enhancing conformational flexibility and potential target engagement.

The molecular formula is C₂₄H₂₁N₃O₄S₂, with a molar mass of 479.6 g/mol. Key spectral identifiers include:

  • InChIKey: DYXITINXUWBTTI-UHFFFAOYSA-N

  • Canonical SMILES: CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC5=C(C=C4)OCO5.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₄H₂₁N₃O₄S₂
Molecular Weight479.6 g/mol
CAS Number1040651-02-2
IUPAC NameN-(1,3-benzodioxol-5-yl)-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Solubility (Predicted)Low aqueous solubility; soluble in DMSO, DMF

Synthesis and Derivative Strategies

Synthetic Pathways

While no explicit protocols for this compound are published, its synthesis likely follows modular strategies employed for analogous thienopyrimidinones:

  • Core Formation: Cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives to construct the pyrimidinone ring.

  • Sulfanyl Bridge Installation: Nucleophilic displacement of a halogen at position 2 of the thienopyrimidinone with a mercaptoacetamide intermediate.

  • Benzodioxole Coupling: Amide bond formation between the acetamide linker and 5-aminobenzodioxole under standard coupling conditions (e.g., EDC/HOBt).

Challenges include regioselectivity in thienopyrimidinone functionalization and steric hindrance during benzodioxole coupling. Purification likely requires chromatographic techniques (HPLC, flash chromatography) due to the compound’s hydrophobicity.

Hypothesized Biological Activities

Neuropharmacological Applications

Research Challenges and Future Directions

Knowledge Gaps

  • Pharmacokinetic Data: No ADME (absorption, distribution, metabolism, excretion) studies are reported.

  • Target Validation: The compound’s putative kinase targets require experimental confirmation via enzymatic assays.

  • Toxicological Profile: Acute and chronic toxicity data are absent, limiting translational potential.

Synthetic Optimization Opportunities

  • Prodrug Strategies: Esterification of the acetamide carbonyl to improve membrane permeability.

  • Halogenation: Introducing fluorine or chlorine at the phenyl ring to modulate electronic effects and binding affinity.

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